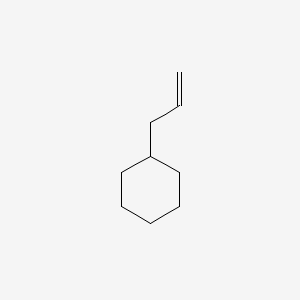

Allylcyclohexane

説明

Prop-2-enylcyclohexane is a cyclic olefin.

Structure

3D Structure

特性

IUPAC Name |

prop-2-enylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOZXXSUSRZIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175382 | |

| Record name | Allylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2114-42-3 | |

| Record name | Allylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2114-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002114423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylcyclohexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Allylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylcyclohexane, a nine-carbon cycloalkane with an unsaturated side chain, serves as a fundamental building block in organic synthesis and as a key structural motif in various molecules of pharmaceutical interest. A thorough understanding of its three-dimensional structure, bonding characteristics, and conformational behavior is paramount for predicting its reactivity, designing novel synthetic routes, and understanding its interactions in biological systems. This technical guide provides a comprehensive analysis of the chemical structure and bonding of this compound, supported by computational data, spectroscopic information, and established chemical principles.

Chemical Identity and Molecular Structure

This compound is systematically named prop-2-enylcyclohexane according to IUPAC nomenclature. It consists of a saturated six-membered cyclohexane (B81311) ring bonded to a three-carbon allyl group. The molecule's fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₆[1] |

| Molecular Weight | 124.22 g/mol [1] |

| IUPAC Name | prop-2-enylcyclohexane[1] |

| SMILES | C=CCC1CCCCC1[1] |

| InChIKey | KVOZXXSUSRZIKD-UHFFFAOYSA-N[1] |

The structural formula of this compound is depicted in the following diagram:

Bonding Analysis: A Quantitative Perspective

To provide a detailed understanding of the bonding within this compound, a geometry optimization was performed using computational chemistry methods. The calculated bond lengths and angles for the most stable conformer (equatorial allyl group) are presented below.

Bond Lengths

The covalent bonds within this compound exhibit lengths characteristic of their hybridization state. The carbon-carbon single bonds within the cyclohexane ring are typical of sp³-sp³ hybridized carbons, while the allyl group displays the expected bond lengths for sp³-sp² and sp²-sp² carbon-carbon bonds.

| Bond | Bond Length (Å) |

| Cyclohexane Ring | |

| C1-C2 | 1.537 |

| C2-C3 | 1.535 |

| C3-C4 | 1.535 |

| C4-C5 | 1.537 |

| C5-C6 | 1.539 |

| C6-C1 | 1.539 |

| Allyl Group | |

| C5-C7 (Cring-Callyl) | 1.541 |

| C7-C8 | 1.507 |

| C8=C9 | 1.338 |

| Carbon-Hydrogen Bonds | |

| C-H (average, ring) | 1.100 |

| C-H (average, allyl sp³) | 1.101 |

| C-H (average, allyl sp²) | 1.091 |

Bond Angles

The bond angles within the cyclohexane ring deviate slightly from the ideal tetrahedral angle of 109.5° due to the chair conformation, which minimizes ring strain. The allyl group exhibits bond angles consistent with sp³ and sp² hybridization.

| Angle | Bond Angle (°) |

| Cyclohexane Ring | |

| ∠C6-C1-C2 | 111.1 |

| ∠C1-C2-C3 | 111.4 |

| ∠C2-C3-C4 | 111.4 |

| ∠C3-C4-C5 | 111.1 |

| ∠C4-C5-C6 | 111.0 |

| ∠C5-C6-C1 | 111.0 |

| Allyl Group Attachment | |

| ∠C4-C5-C7 | 112.0 |

| ∠C6-C5-C7 | 111.1 |

| Allyl Group | |

| ∠C5-C7-C8 | 113.8 |

| ∠C7-C8=C9 | 125.1 |

| Hydrogen Bond Angles | |

| ∠H-C-H (average, ring) | 107.5 |

| ∠H-C-H (average, allyl sp³) | 107.1 |

| ∠H-C-H (average, allyl sp²) | 116.8 |

Conformational Analysis

The conformational flexibility of the cyclohexane ring is a critical aspect of this compound's structure. The chair conformation is the most stable arrangement, and the allyl substituent can occupy either an axial or an equatorial position.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals for the protons of the cyclohexane ring, which appear as a complex multiplet in the upfield region (typically 0.8-2.0 ppm). The protons of the allyl group are more distinct: the terminal vinyl protons (C=CH₂) appear in the range of 4.9-5.1 ppm, the internal vinyl proton (-CH=C) resonates further downfield around 5.7-5.9 ppm as a multiplet, and the methylene (B1212753) protons adjacent to the ring (-CH₂-) are observed around 2.0 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of both the alkane and alkene functionalities. Strong C-H stretching vibrations from the sp³ hybridized carbons of the cyclohexane ring and the allyl chain are observed around 2850-2960 cm⁻¹. The C=C stretching vibration of the allyl group gives rise to a medium-intensity peak around 1640 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also typically visible as strong bands in the 910-990 cm⁻¹ region.

Experimental Protocols: Synthesis of this compound

A common and effective method for the laboratory synthesis of this compound is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent with an allyl halide, typically allyl bromide.

Reaction: Cyclohexylmagnesium bromide + Allyl bromide → this compound + MgBr₂

Detailed Methodology for Grignard Synthesis

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Cyclohexyl bromide

-

Allyl bromide

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings and a small crystal of iodine are placed in the flask.

-

A solution of cyclohexyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, as indicated by the disappearance of the iodine color and the formation of a cloudy solution.

-

The remaining cyclohexyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Allyl Bromide:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of allyl bromide in anhydrous ether is added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a moderate temperature.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

-

Work-up and Purification:

-

The reaction mixture is cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude this compound is purified by distillation.

-

Conclusion

This technical guide has provided a detailed examination of the chemical structure and bonding of this compound. Through the integration of computational data and established chemical principles, a quantitative and qualitative understanding of its molecular geometry, bonding parameters, and conformational preferences has been established. The provided spectroscopic information and a detailed synthetic protocol further enhance the practical utility of this guide for researchers in the fields of organic chemistry, medicinal chemistry, and drug development. A thorough grasp of these fundamental characteristics is essential for the effective utilization of this compound in the synthesis of more complex and biologically active molecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Allylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclohexane (also known as prop-2-enylcyclohexane) is a colorless liquid organic compound classified as a cyclic olefin.[1] Its structure, consisting of a cyclohexane (B81311) ring attached to an allyl group, provides a versatile scaffold for chemical synthesis.[2] The presence of the alkene functional group makes it a valuable starting material for a variety of addition and transformation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, spectroscopic signature, and key experimental protocols relevant to its synthesis and modification.

Molecular Structure and Identifiers

The fundamental structure of this compound is a six-membered saturated carbon ring bonded to a three-carbon unsaturated chain.

Caption: Molecular structure of this compound.

Chemical Identifiers

For unambiguous identification, this compound is cataloged under several standard chemical identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 2114-42-3 | [3][4][5] |

| EC Number | 218-314-4 | [4] |

| Molecular Formula | C₉H₁₆ | [4][5][6] |

| IUPAC Name | prop-2-enylcyclohexane | [7][8] |

| InChI | 1S/C9H16/c1-2-6-9-7-4-3-5-8-9/h2,9H,1,3-8H2 | [4][9] |

| InChIKey | KVOZXXSUSRZIKD-UHFFFAOYSA-N | [3][4][9] |

| Canonical SMILES | C=CCC1CCCCC1 | [3][4][9] |

| Synonyms | (2-propenyl)cyclohexane, 3-Cyclohexyl-1-propene | [2][6][10] |

Physical and Chemical Properties

This compound is a flammable, colorless liquid with a characteristic odor. It is sparingly soluble in water.[2] Its key physical and chemical properties are summarized below.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 124.22 | g/mol | [4][5][7] |

| Density | 0.803 - 0.817 | g/mL at 20-25°C | [3][4][11] |

| Boiling Point | 148 - 157.35 | °C at 760 mmHg | [4][5] |

| Melting Point | 330 (Note: Likely an error, may refer to decomposition) | °C | [6][12] |

| Flash Point | 29 - 31 | °C | [4][6][8] |

| Refractive Index (n20/D) | 1.450 - 1.453 | [3][4] | |

| Vapor Pressure | 4.43 | mmHg at 25°C | [6][12] |

| LogP (Octanol/Water) | 3.14 - 4.1 | [6][8][12] | |

| Appearance | Colorless to Almost Colorless Clear Liquid | [2][8] |

Chemical Reactivity and Synthesis

The chemical behavior of this compound is dominated by the reactivity of its terminal alkene group. This double bond serves as a site for numerous transformations, making it a useful intermediate in organic synthesis.[2]

Caption: Common reactions of the allyl group in this compound.

A common laboratory synthesis for this compound involves the Grignard reaction, a robust method for C-C bond formation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

| Technique | Functional Group / Protons | Expected Chemical Shift / Wavenumber | Notes |

| IR Spectroscopy | C(sp²)-H Stretch (vinyl) | 3020 - 3100 cm⁻¹ | Characteristic of the =C-H bonds.[7] |

| C(sp³)-H Stretch (alkyl) | 2850 - 2960 cm⁻¹ | Strong absorption from the cyclohexane ring.[7][13] | |

| C=C Stretch | ~1650 cm⁻¹ | Can be weak.[7] | |

| =C-H Bend (out-of-plane) | 910 and 990 cm⁻¹ | Strong, characteristic bands for a monosubstituted alkene.[7] | |

| ¹H NMR | =CH₂ (terminal vinyl) | ~4.9-5.1 ppm | Two distinct signals, complex splitting.[10] |

| -CH= (internal vinyl) | ~5.7-5.9 ppm | Multiplet, deshielded due to the pi system.[10] | |

| -CH₂- (allylic) | ~2.0 ppm | Coupled to both vinyl and cyclohexyl protons. | |

| -CH- & -CH₂- (cyclohexyl) | ~0.8-1.8 ppm | Complex, overlapping signals from the saturated ring.[14] | |

| ¹³C NMR | =CH₂ | ~114 ppm | Shielded vinyl carbon.[10] |

| =CH- | ~139 ppm | Deshielded vinyl carbon.[10] | |

| Cyclohexyl & Allylic Carbons | ~26-43 ppm | Signals corresponding to the sp³ hybridized carbons. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 124 | The parent peak corresponding to the molecular weight.[15] |

| Fragmentation | m/z = 83 | Loss of the allyl group (•C₃H₅, 41 Da) to give a stable cyclohexyl cation. | |

| m/z = 69, 55, 41 | Characteristic fragmentation pattern of the cyclohexane ring and loss of the side chain.[16][17] |

Experimental Protocols

The following sections detail generalized methodologies for the determination of key properties and for representative chemical transformations of this compound.

Protocol: Determination of Boiling Point (Micro-reflux Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.[18]

-

Apparatus: 5-mL conical vial or small test tube, thermometer, heating block or sand bath, stir plate, magnetic spin vane, and a clamp.[18]

-

Procedure:

-

Place approximately 0.5-1 mL of this compound and a magnetic spin vane into the conical vial.

-

Clamp the vial securely within the heating block on the stir plate.

-

Position the thermometer so the bulb is approximately 1 cm above the surface of the liquid.

-

Turn on the stirrer to ensure gentle, even heating.

-

Heat the sample gently until it begins to boil and a ring of condensing vapor (reflux ring) is observed on the walls of the vial.

-

Adjust the heating so the reflux ring is stable at the same level as the thermometer bulb.

-

Record the stable temperature as the boiling point.[18]

-

-

Data Analysis: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the measurement is taken at a different pressure.[18]

Protocol: Determination of Refractive Index (Abbe Refractometer)

The refractive index is a precise physical constant useful for identifying a pure liquid and assessing its purity.[5][11]

-

Apparatus: Abbe refractometer, constant temperature water bath (e.g., at 20.0 °C), disposable pipette, and appropriate cleaning solvents (e.g., acetone, ethanol).[19][20]

-

Procedure:

-

Ensure the refractometer prisms are clean and dry. Calibrate the instrument using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[19]

-

Using a clean pipette, apply 2-3 drops of this compound onto the surface of the measuring prism.

-

Gently close the hinged prism and lock it into place, ensuring the liquid spreads to form a thin, uniform layer.[11]

-

Turn on the light source and look into the eyepiece. Adjust the focus until the crosshairs are sharp.

-

Rotate the coarse adjustment knob until the light/dark boundary (shadowline) appears in the field of view.

-

Turn the compensator dial to eliminate any color fringes and sharpen the boundary line.[20]

-

Use the fine adjustment knob to align the boundary precisely with the center of the crosshairs.

-

Read the refractive index value from the instrument's scale.[11]

-

Protocol: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the conversion of the alkene in this compound to an epoxide, a versatile synthetic intermediate.[6][21][22]

-

Reagents & Equipment: this compound, m-CPBA (meta-chloroperoxybenzoic acid), dichloromethane (B109758) (DCM) as solvent, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate, round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

-

Procedure:

-

Dissolve this compound (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath (0 °C).

-

Add m-CPBA (approx. 1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often monitored by TLC for the disappearance of the starting alkene.

-

After the reaction is complete (typically 1-3 hours), allow the mixture to warm to room temperature.

-

Quench the reaction by washing the organic mixture with saturated aqueous sodium bicarbonate solution to remove excess peroxyacid and the m-chlorobenzoic acid byproduct. Repeat the wash until CO₂ evolution ceases.

-

Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude epoxide product, which can be further purified by column chromatography or distillation.

-

Protocol: Hydroboration-Oxidation

This two-step reaction sequence converts this compound to the corresponding anti-Markovnikov alcohol, 3-cyclohexylpropan-1-ol.[1][9][12]

-

Reagents & Equipment: this compound, borane-tetrahydrofuran (B86392) complex (BH₃·THF, 1M solution), tetrahydrofuran (B95107) (THF, anhydrous), 3M aqueous sodium hydroxide (B78521) (NaOH), 30% hydrogen peroxide (H₂O₂), diethyl ether, anhydrous sodium sulfate, round-bottom flask under an inert atmosphere (e.g., nitrogen), magnetic stirrer, syringes.

-

Procedure (Hydroboration):

-

To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).

-

Add anhydrous THF via syringe. Cool the flask in an ice bath (0 °C).

-

Slowly add BH₃·THF solution (approx. 0.4 equivalents for a 1:3 borane:alkene ratio) dropwise via syringe while stirring. Slower addition improves regioselectivity.[9]

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure the formation of the trialkylborane intermediate.

-

-

Procedure (Oxidation):

-

Cool the flask containing the trialkylborane back to 0 °C in an ice bath.

-

Slowly and carefully add 3M aqueous NaOH, followed by the very slow, dropwise addition of 30% H₂O₂. This step is exothermic and generates gas; careful addition is critical.[9][23]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.

-

Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude alcohol, which can be purified by distillation or column chromatography.

-

Safety Information

This compound is a flammable liquid and vapor (GHS Hazard H226).[2] It is classified as toxic if swallowed (Acute Tox. 3 Oral) and may be fatal if swallowed and enters airways.[2][4] It can cause serious eye damage and may cause long-lasting harmful effects to aquatic life.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood, away from ignition sources.[2]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. labbox.es [labbox.es]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. davjalandhar.com [davjalandhar.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. hinotek.com [hinotek.com]

- 20. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. leah4sci.com [leah4sci.com]

- 23. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Allylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of allylcyclohexane, a valuable hydrocarbon building block in organic synthesis. The document details experimentally validated protocols for the Grignard reaction and the Wittig reaction, recognized as the most reliable and efficient methods for this transformation. Additionally, alternative pathways, including allylation of cyclohexyl halides and E2 elimination, are discussed. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary information to select and execute the optimal synthetic strategy for their specific needs. Emphasis is placed on detailed experimental procedures, comparative analysis of methodologies, and thorough characterization of the target compound.

Introduction

This compound (C9H16) is a cycloalkane derivative featuring an allyl group substituent. Its chemical structure makes it a useful intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The presence of the allyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, additions, oxidations, and metathesis reactions. This guide focuses on the practical synthesis of this compound, providing detailed protocols and comparative data to facilitate its preparation in a laboratory setting.

Synthetic Strategies

Several synthetic methodologies can be employed for the preparation of this compound. The most prominent and reliable routes include the Grignard reaction and the Wittig reaction. Other potential, though less commonly detailed, methods involve direct allylation of cyclohexyl halides and E2 elimination reactions.

Grignard Reaction

The Grignard reaction is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a cyclohexyl Grignard reagent with an allyl halide, or an allyl Grignard reagent with a cyclohexyl halide. The former is generally more practical due to the commercial availability and stability of the precursors.

Wittig Reaction

The Wittig reaction provides an excellent method for the synthesis of alkenes from carbonyl compounds. For the preparation of this compound, this would involve the reaction of cyclohexanecarboxaldehyde (B41370) with methylenetriphenylphosphorane. This method is known for its high degree of regioselectivity, ensuring the double bond is formed in the desired position.

Allylation of Cyclohexyl Halides

Direct allylation of cyclohexyl halides, such as cyclohexyl bromide or tosylate, with an appropriate allylating agent like an allyl cuprate, presents another potential synthetic route.

E2 Elimination

An E2 elimination reaction of a suitable precursor, such as (3-bromopropyl)cyclohexane, could theoretically yield this compound. This would require a strong, non-nucleophilic base to promote the elimination over substitution.

Comparative Overview of Synthetic Methods

The selection of a synthetic route depends on various factors including precursor availability, desired yield, scalability, and reaction conditions. The following table summarizes the key quantitative data for the primary synthetic methods discussed.

| Method | Starting Materials | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Grignard Reaction | Cyclohexyl bromide, Allyl bromide | Magnesium | Diethyl ether | ~3-4 hours | Reflux | ~60-65%[1] |

| Wittig Reaction | Cyclohexanecarboxaldehyde, Methyltriphenylphosphonium (B96628) bromide | n-Butyllithium | Diethyl ether | ~1-2 hours | Room Temp. | High (specific yield not detailed in sources)[2] |

Detailed Experimental Protocols

Method 1: Grignard Reaction

This protocol details the synthesis of this compound via the reaction of cyclohexylmagnesium bromide with allyl bromide.[3]

4.1.1 Preparation of Cyclohexylmagnesium Bromide

-

Materials:

-

Magnesium turnings (1.1-1.2 equivalents)

-

Iodine (one crystal)

-

Cyclohexyl bromide (1 equivalent)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add the magnesium turnings and a crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium.

-

Dissolve the cyclohexyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the cyclohexyl bromide solution to the flask. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling. Gentle warming may be necessary.

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the next step.

-

4.1.2 Synthesis of this compound

-

Materials:

-

Cyclohexylmagnesium bromide solution (from previous step)

-

Allyl bromide (1 equivalent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Cool the prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath.

-

Dissolve allyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the allyl bromide solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield pure this compound.

-

Method 2: Wittig Reaction

This protocol describes the synthesis of this compound from cyclohexanecarboxaldehyde using a Wittig reagent.[4]

4.2.1 Preparation of Methylenetriphenylphosphorane

-

Materials:

-

Methyltriphenylphosphonium bromide (1 equivalent)

-

n-Butyllithium (1 equivalent)

-

Anhydrous diethyl ether

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide.

-

Add anhydrous diethyl ether to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Add n-butyllithium dropwise to the stirred suspension. A color change to deep yellow or orange indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The resulting ylide solution is used immediately in the next step.

-

4.2.2 Synthesis of this compound

-

Materials:

-

Methylenetriphenylphosphorane solution (from previous step)

-

Cyclohexanecarboxaldehyde (1 equivalent)

-

Anhydrous diethyl ether

-

-

Procedure:

-

Cool the ylide solution to 0 °C in an ice bath.

-

Dissolve cyclohexanecarboxaldehyde in anhydrous diethyl ether and add it to a dropping funnel.

-

Add the aldehyde solution dropwise to the stirred ylide solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. The disappearance of the ylide color indicates the reaction is proceeding.

-

Quench the reaction by the addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure. Triphenylphosphine (B44618) oxide, a byproduct, will precipitate.

-

Add pentane to the residue to further precipitate the triphenylphosphine oxide. Filter the solid and wash with cold pentane.

-

Concentrate the filtrate and purify the crude this compound by column chromatography on silica gel or by distillation.

-

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways and experimental workflows for the synthesis of this compound.

Caption: Grignard synthesis of this compound.

Caption: Wittig synthesis of this compound.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| FTIR | ~3075 | =C-H stretch |

| ~2925, ~2850 | C-H stretch (cyclohexyl) | |

| ~1640 | C=C stretch | |

| ~990, ~910 | =C-H bend (out-of-plane) | |

| ¹H NMR | ~5.8 (m, 1H) | -CH=CH₂ |

| ~4.9 (m, 2H) | -CH=CH ₂ | |

| ~2.0 (d, 2H) | -CH ₂-CH=CH₂ | |

| ~1.7-1.0 (m, 11H) | Cyclohexyl protons | |

| ¹³C NMR | ~139 | -C H=CH₂ |

| ~114 | -CH=C H₂ | |

| ~43 | -C H₂-CH=CH₂ | |

| ~38 | Cyclohexyl CH | |

| ~33 | Cyclohexyl CH₂ | |

| ~27 | Cyclohexyl CH₂ | |

| ~26 | Cyclohexyl CH₂ |

Note: NMR data is predicted based on typical chemical shifts and the provided spectrum. Precise shifts may vary depending on the solvent and instrument.

Conclusion

This technical guide has detailed two primary and reliable methods for the synthesis of this compound: the Grignard reaction and the Wittig reaction. The Grignard approach offers a straightforward procedure with good yields, while the Wittig reaction provides excellent regioselectivity. The choice between these methods will be dictated by the specific requirements of the research, including precursor availability and desired scale. The provided experimental protocols and characterization data serve as a valuable resource for chemists in the successful preparation and verification of this compound for its application in further synthetic endeavors.

References

Allylcyclohexane CAS number and safety data sheet

CAS Number: 2114-42-3

Abstract

This technical guide provides a comprehensive overview of allylcyclohexane (CAS No. 2114-42-3), a valuable cyclic olefin in organic synthesis and material science. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It details the physicochemical properties, safety and handling protocols, spectroscopic data, and experimental procedures for the synthesis and key reactions of this compound. While direct involvement in signaling pathways is not documented, its utility as a synthetic building block is explored. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound, systematically named prop-2-enylcyclohexane, is a colorless liquid with the molecular formula C₉H₁₆.[1][2] Its structure, featuring a reactive allyl group attached to a cyclohexane (B81311) ring, makes it a versatile intermediate in the synthesis of more complex molecules. This guide aims to consolidate the available technical information on this compound, providing a practical resource for laboratory and industrial applications.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2114-42-3 | [2][3][4] |

| Molecular Formula | C₉H₁₆ | [1][2] |

| Molecular Weight | 124.22 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 153-154 °C | [4] |

| Density | 0.810 g/mL | [4] |

| Refractive Index | 1.4510 | [4] |

| Flash Point | 31 °C | |

| Solubility | Sparingly soluble in water | [1] |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Data | Database/Reference |

| ¹H NMR | SDBS |

| ¹³C NMR | SDBS |

| Mass Spectrometry | NIST, PubChem[3] |

| Infrared (IR) Spectroscopy | PubChem, SDBS[3] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapour |

| Acute toxicity, Oral | H301: Toxic if swallowed |

| Serious eye damage/eye irritation | H318: Causes serious eye damage |

| Aspiration hazard | H304: May be fatal if swallowed and enters airways |

| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life |

Data sourced from PubChem.[3]

Experimental Protocols

Detailed experimental procedures for the synthesis and representative reactions of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from cyclohexyl bromide and allyl bromide via a Grignard reaction.

Diagram 1: Synthesis of this compound Workflow

Materials:

-

Cyclohexyl bromide

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of cyclohexyl bromide in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the cyclohexyl bromide solution. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of allyl bromide in anhydrous THF dropwise to the Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. Purify the crude product by distillation under reduced pressure to afford pure this compound.

Epoxidation of this compound

This protocol outlines the epoxidation of the double bond in this compound using meta-chloroperoxybenzoic acid (m-CPBA).

Diagram 2: Epoxidation of this compound Workflow

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

10% aqueous sodium sulfite (B76179) (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction: Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath. Add m-CPBA portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction by adding 10% aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica (B1680970) gel to yield the pure epoxide, (cyclohexylmethyl)oxirane.

Dihydroxylation of this compound

This protocol describes the syn-dihydroxylation of this compound using a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the co-oxidant.

Diagram 3: Dihydroxylation of this compound Workflow

Materials:

-

This compound

-

N-methylmorpholine N-oxide (NMO)

-

Osmium tetroxide (OsO₄) solution (e.g., 4% in water)

-

Acetone

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction: In a round-bottom flask, dissolve this compound and NMO in a mixture of acetone and water. To this stirred solution, add a catalytic amount of osmium tetroxide solution. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude diol can be purified by recrystallization or flash column chromatography to yield pure 3-cyclohexylpropane-1,2-diol.

Applications in Synthesis

While specific applications in drug development signaling pathways are not prominently documented for this compound itself, the allyl and cyclohexane moieties are common scaffolds in medicinal chemistry. Allyl groups can be functionalized in numerous ways, and the cyclohexane ring provides a lipophilic, three-dimensional structure that can be important for binding to biological targets. This compound also finds use as a monomer in polymerization processes, contributing to the formation of polymers with tailored properties.[1]

Conclusion

This compound is a versatile chemical intermediate with well-characterized physical properties and predictable reactivity. This guide provides essential information for its safe handling and use in a laboratory setting, including detailed protocols for its synthesis and functionalization. While its direct biological role is not established, its utility as a building block in organic and polymer chemistry is clear. The data and procedures compiled herein serve as a valuable resource for researchers and professionals working with this compound.

References

Spectroscopic Profile of Allylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for allylcyclohexane, a key building block in organic synthesis and relevant to drug discovery and development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Introduction

This compound (C₉H₁₆) is a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a consolidated analysis of its ¹H NMR, ¹³C NMR, FT-IR, and Mass spectra, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.83 - 5.73 | m | 1H | =CH- |

| 4.99 - 4.93 | m | 2H | =CH₂ |

| 1.96 | t, J = 6.4 Hz | 2H | -CH₂-CH= |

| 1.76 - 1.61 | m | 5H | Cyclohexyl-H |

| 1.32 - 1.08 | m | 5H | Cyclohexyl-H |

| 0.96 - 0.83 | m | 1H | Cyclohexyl-H |

Note: Chemical shifts and coupling constants are approximate and can be influenced by solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~138 | Quaternary | =CH- |

| ~115 | Primary | =CH₂ |

| ~43 | Secondary | -CH₂-CH= |

| ~38 | Tertiary | Cyclohexyl-CH |

| ~33 | Secondary | Cyclohexyl-CH₂ |

| ~26 | Secondary | Cyclohexyl-CH₂ |

| ~25 | Secondary | Cyclohexyl-CH₂ |

Note: These are predicted chemical shifts based on typical values for similar chemical environments.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3075 | Medium | C-H Stretch | =C-H (alkene) |

| 2925, 2850 | Strong | C-H Stretch | C-H (alkane) |

| ~1640 | Medium | C=C Stretch | C=C (alkene) |

| ~1450 | Medium | C-H Bend | CH₂ (scissoring) |

| ~990, ~910 | Strong | C-H Bend | =C-H (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 124 | ~10 | [M]⁺ (Molecular Ion) |

| 83 | ~100 | [C₆H₁₁]⁺ (Loss of C₃H₅) |

| 55 | High | [C₄H₇]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Instrument Setup: A 400 MHz NMR spectrometer is used for analysis. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a spectral width of approximately 220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation. The resulting spectrum is phase-corrected and baseline-corrected. Chemical shifts are referenced to TMS or the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR Spectroscopy Protocol (Neat Liquid):

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a single drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The plates are gently pressed together to form a thin liquid film.

-

Instrument Setup: An FT-IR spectrometer is used for the analysis. A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrument-related absorptions.

-

Data Acquisition: The prepared sample is placed in the spectrometer's sample compartment. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is first vaporized and separated from any impurities on a capillary column.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Workflow Visualization

The logical flow of spectroscopic analysis for the structural elucidation of a compound like this compound is depicted in the following diagram.

Core Thermodynamic Properties of Allylcyclohexane

An In-depth Technical Guide on the Thermodynamic Properties of Allylcyclohexane

Introduction

This compound (C₉H₁₆) is a cycloalkane derivative with significant relevance in various fields of chemical synthesis and polymer science.[1] A thorough understanding of its thermodynamic properties is fundamental for designing, optimizing, and scaling up chemical processes, including its use as a monomer or an intermediate in drug development.[1] These properties govern the energy requirements, reaction equilibria, and spontaneity of chemical transformations. This guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailing the experimental and computational methodologies used for their determination and presenting the available data in a structured format for researchers, scientists, and professionals in drug development.

The thermodynamic characterization of a compound relies on several key state functions, including the enthalpy of formation, Gibbs free energy of formation, and heat capacity. While extensive experimental data for this compound is limited, computational methods provide reliable estimates for these crucial parameters.

Table 1: Summary of Thermodynamic Properties of this compound

| Property | Symbol | Value | Unit | Source & Method |

| Molecular Weight | M | 124.22 | g/mol | IUPAC[2] |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 137.19 | kJ/mol | Cheméo (Joback Method)[2] |

| Enthalpy of Formation (gas) | ΔfH°gas | Data not available | kJ/mol | - |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/(mol·K) | - |

| Liquid Phase Heat Capacity | Cp,liquid | Data not available | J/(mol·K) | - |

| Enthalpy of Vaporization | ΔvapH° | Data not available | kJ/mol | - |

| Normal Boiling Point | Tboil | Data not available | K | - |

| Normal Melting Point | Tfus | Data not available | K | - |

Note: The scarcity of experimentally determined values highlights the reliance on computational and estimation methods for the thermodynamic properties of this compound.

Methodologies for Determination of Thermodynamic Properties

The determination of thermodynamic properties involves a combination of experimental calorimetry and advanced computational chemistry techniques.

Experimental Protocols

1. Combustion Calorimetry for Enthalpy of Formation (Liquid Phase)

The standard molar enthalpy of formation of a liquid organic compound like this compound, ΔfH°(l), is typically derived from its standard molar energy of combustion, ΔcU°. This is measured using a static-bomb combustion calorimeter.

-

Sample Preparation: A precise mass of the liquid sample (typically 0.4 to 0.8 g) is placed in a crucible within the calorimetric bomb.

-

Bomb Assembly: The bomb is filled with high-purity oxygen at a pressure of approximately 3.04 MPa. A small, known amount of deionized water is added to the bomb to ensure a saturated water vapor phase at the end of the reaction.

-

Calorimetry: The bomb is submerged in a water bath within the calorimeter. The combustion is initiated by passing an electrical current through a cotton fuse in contact with the sample.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded with high precision (e.g., to 10⁻⁴ K) to determine the energy released during combustion.

-

Calibration: The energy equivalent of the calorimeter (εcalor) is determined by burning a certified standard substance, such as benzoic acid, under identical conditions.

-

Calculation: The standard molar energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. Standard corrections, known as Washburn corrections, are applied to account for the deviation of the experimental conditions from the standard state. The standard enthalpy of combustion, ΔcH°, is then derived, and using Hess's Law with the known standard enthalpies of formation of CO₂(g) and H₂O(l), the standard enthalpy of formation of liquid this compound is calculated.

2. High-Temperature Calvet Microcalorimetry for Enthalpy of Vaporization

The enthalpy of vaporization, ΔvapH°, is a critical property for converting liquid-phase thermodynamic data to the gas phase. It can be measured directly using a Calvet microcalorimeter.

-

Sample Introduction: A small, precisely weighed amount of the sample is introduced into a vaporization cell within the microcalorimeter, which is maintained at a constant temperature (e.g., 298.15 K).

-

Vaporization: The sample is vaporized isothermally. The energy absorbed during this phase transition is measured by the instrument's heat flux sensors.

-

Data Acquisition: The heat flow as a function of time is recorded, and the total energy absorbed is determined by integrating the signal.

-

Calculation: The molar enthalpy of vaporization at the experimental temperature is calculated by dividing the total absorbed energy by the number of moles of the sample. Corrections are then applied to adjust the value to the standard temperature of 298.15 K using heat capacity data.[3]

Computational Protocols

Due to the challenges in experimental measurements, high-level quantum chemical methods are frequently employed to calculate gas-phase thermodynamic properties.[4]

1. Quantum Chemical Calculations for Gas-Phase Enthalpy of Formation

Composite ab initio methods like G3MP2 or G4 are widely used for their accuracy in predicting thermochemical data.[3][4]

-

Molecular Structure Optimization: The 3D molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically done using a lower-level theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to compute zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy.

-

Single-Point Energy Calculation: A series of high-level single-point energy calculations are performed on the optimized geometry using methods like MP2, MP4, and QCISD(T) with larger basis sets.

-

Composite Energy Calculation: The results from the various calculations are combined in a predefined manner (as per the G3MP2 or G4 protocol) to extrapolate to a high-accuracy total electronic energy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated using the atomization method. This involves subtracting the sum of the calculated electronic energies of the constituent atoms (C and H) from the calculated total energy of the molecule and then adding the sum of the experimental enthalpies of formation of the atoms in their gas phase.

Visualization of Methodologies and Relationships

Diagrams created using the DOT language provide clear visual representations of the workflows and principles involved in determining and understanding the thermodynamic properties of this compound.

Caption: Experimental workflow for determining gas-phase enthalpy of formation.

Caption: Computational workflow for determining gas-phase enthalpy of formation.

Fundamental Thermodynamic Relationships

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG), which elegantly combines enthalpy (ΔH) and entropy (ΔS).[5]

The relationship is defined by the equation: ΔG = ΔH - TΔS

Where:

-

ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

-

ΔH is the change in enthalpy, representing the heat absorbed or released.

-

T is the absolute temperature in Kelvin.

-

ΔS is the change in entropy, representing the change in disorder or randomness of the system.

Caption: Relationship between Gibbs free energy, enthalpy, and entropy.

References

- 1. Page loading... [guidechem.com]

- 2. Cyclohexane, 2-propenyl- (CAS 2114-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. mdpi.com [mdpi.com]

- 4. Comprehensive Thermodynamic Study of Alkyl-Cyclohexanes as Liquid Organic Hydrogen Carriers Motifs | MDPI [mdpi.com]

- 5. Gibbs free energy - Wikipedia [en.wikipedia.org]

Conformational Analysis of the Allyl Group on a Cyclohexane Ring: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of substituents on a cyclohexane (B81311) scaffold is a cornerstone of stereochemistry and a critical parameter in the design of bioactive molecules. The size and orientation of substituents dictate the three-dimensional shape of a molecule, profoundly influencing its interaction with biological targets. This technical guide provides an in-depth analysis of the conformational behavior of the allyl group (–CH₂–CH=CH₂) on a cyclohexane ring. We explore the energetic factors governing its preference for the equatorial position, primarily through the lens of A-values and allylic strain. This document summarizes key quantitative data, details the experimental and computational protocols used for such analyses, and presents logical workflows through standardized diagrams.

Introduction to Cyclohexane Conformation

The cyclohexane ring is not planar; it predominantly adopts a low-energy "chair" conformation to minimize both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H and C-C bonds).[1][2] In this chair conformation, the twelve hydrogen atoms occupy two distinct types of positions: six are axial (a) , pointing perpendicular to the ring's average plane, and six are equatorial (e) , pointing outwards from the ring's perimeter.[3]

At room temperature, cyclohexane undergoes a rapid "ring flip," interconverting between two equivalent chair forms. This process causes all axial and equatorial positions to interchange.[4][5] However, when a substituent is present, the two chair conformers are no longer energetically equivalent. The conformer that places the substituent in the more spacious equatorial position is generally more stable.[6]

The energetic cost of placing a substituent in the axial position, known as the A-value , is a quantitative measure of its steric bulk. It represents the Gibbs free energy difference (ΔG) between the equatorial and axial conformers.[4][5] A larger A-value signifies a stronger preference for the equatorial position.[4] For example, the methyl group has an A-value of approximately 1.74 kcal/mol, corresponding to a 95:5 ratio of equatorial to axial conformers at 298 K.[3]

Conformational Preference of the Allyl Group

The allyl group (–CH₂–CH=CH₂) introduces additional conformational complexity compared to a simple alkyl substituent due to the presence of an sp²-hybridized center and the potential for allylic strain.

A-Value and Steric Considerations

When the allyl group is forced into the axial position, the methylene (B1212753) (–CH₂–) protons and the vinyl group create steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). This destabilizing interaction, a classic 1,3-diaxial interaction, is the primary reason for the equatorial preference.[1]

Allylic Strain (A¹,³ Strain)

A secondary but important factor is allylic strain , which arises from steric interactions between a substituent on an sp² carbon and a substituent on an adjacent (allylic) sp³ carbon.[8] In the context of allylcyclohexane, this strain influences the preferred rotation (dihedral angle) of the allyl group around the bond connecting it to the cyclohexane ring. The molecule will adopt rotamers that minimize the steric clash between the vinyl portion of the allyl group and the cyclohexane ring itself. When the allyl group is in the equatorial position, it has more freedom to rotate and adopt a low-energy conformation. In the more sterically congested axial position, these allylic interactions can further increase the conformational energy.

Quantitative Conformational Data

Summarizing conformational energy data allows for direct comparison of the steric influence of various substituents.

Table 1: A-Values for Common Cyclohexane Substituents

This table provides context for the steric demand of the allyl group by comparing it to other common functionalities. The A-value represents the energy penalty (in kcal/mol) for the substituent occupying an axial position.

| Substituent | Formula | A-Value (kcal/mol) |

| Fluorine | -F | 0.25 - 0.42 |

| Chlorine | -Cl | 0.53 - 0.64 |

| Bromine | -Br | 0.48 - 0.67 |

| Hydroxyl | -OH | 0.60 - 1.04 |

| Methoxy | -OCH₃ | 0.55 - 0.75 |

| Cyano | -CN | 0.15 - 0.25 |

| Vinyl | -CH=CH₂ | 1.5 - 1.7 [7] |

| Methyl | -CH₃ | 1.74[3] |

| Ethyl | -C₂H₅ | 1.79[4] |

| Isopropyl | -CH(CH₃)₂ | 2.21[7] |

| tert-Butyl | -C(CH₃)₃ | >4.5[9] |

Data compiled from Eliel, E.L., Wilen, S. H., and Mander, L. N. (1994) and other sources.[4][7]

Table 2: Estimated Conformational Free Energy of this compound

Based on the A-value of the closely related vinyl group, the conformational equilibrium for this compound can be estimated.

| Conformer | Relative Free Energy (ΔG°) | Population at 298 K |

| Equatorial-Allyl | 0 kcal/mol (Reference) | ~94% |

| Axial-Allyl | ~1.6 kcal/mol* | ~6% |

*Note: The ΔG° value is an estimation based on the reported A-value range for a vinyl substituent (1.5-1.7 kcal/mol). The actual value may vary.[7]

Methodologies for Conformational Analysis

The determination of conformational energies and equilibria relies on a combination of experimental spectroscopic techniques and computational modeling.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is the definitive experimental method for measuring conformational equilibria. By slowing the rate of the cyclohexane ring flip, the distinct signals for the axial and equatorial conformers can be resolved and quantified.

Detailed Protocol:

-

Sample Preparation: A dilute solution (e.g., 5-10 mg) of this compound is prepared in a suitable deuterated solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or a mixture of freons. Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit is used.

-

Initial Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at ambient temperature (e.g., 298 K). At this temperature, rapid ring flipping results in a single, time-averaged signal for the protons on the cyclohexane ring and the allyl group.

-

Low-Temperature Analysis: The sample temperature is gradually lowered. For cyclohexane derivatives, temperatures in the range of -80 °C to -100 °C (193 K to 173 K) are typically required to "freeze out" the chair-chair interconversion on the NMR timescale.[10]

-

Data Acquisition and Processing: Once the signals for the two distinct conformers (axial and equatorial) are resolved, the spectrum is carefully integrated. Well-resolved signals, often of the proton on the carbon bearing the substituent, are chosen for integration.

-

Equilibrium Constant Calculation: The ratio of the integrated areas directly corresponds to the equilibrium constant, Keq = [Equatorial] / [Axial].

-

Free Energy Calculation: The Gibbs free energy difference (the A-value) is calculated using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin at which the spectrum was recorded.[11]

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool to model conformational preferences and corroborate experimental findings.

Detailed Protocol:

-

Structure Generation: The 3D structures of both the axial and equatorial conformers of this compound are built using molecular modeling software (e.g., Avogadro, GaussView).

-

Initial Optimization: An initial, rapid geometry optimization is performed using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to obtain reasonable starting structures.

-

Conformational Search (Optional but Recommended): To identify the lowest energy rotamers of the allyl group in both axial and equatorial positions, a systematic or stochastic conformational search can be performed.

-

High-Level Geometry Optimization: The low-energy structures are then subjected to full geometry optimization using a more robust quantum mechanical method. Density Functional Theory (DFT) is a common choice. A typical and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.[12] The optimization calculation should continue until the forces on the atoms are negligible, indicating a stationary point on the potential energy surface has been found.

-

Frequency Calculation: A frequency calculation is performed on each optimized structure at the same level of theory. This step is critical for two reasons:

-

It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections (enthalpy and entropy) necessary to calculate the Gibbs free energy (G) at a specific temperature (e.g., 298 K).

-

-

Energy Analysis: The final Gibbs free energies of the most stable equatorial conformer and the most stable axial conformer are compared. The difference, ΔG = G(axial) - G(equatorial) , represents the calculated A-value.

Visualization of Workflows and Logic

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows in conformational analysis.

Caption: Logical flow of conformational analysis.

Caption: Experimental workflow for NMR analysis.

Caption: Workflow for computational analysis.

Applications in Medicinal Chemistry and Drug Development

The precise control of a molecule's three-dimensional shape is paramount in drug design. The cyclohexane ring is a common scaffold in pharmaceuticals, and the orientation of its substituents can determine whether a molecule fits into the binding pocket of a target protein. Understanding and leveraging conformational effects, such as the equatorial preference driven by A-values and allylic strain, allows medicinal chemists to:

-

Pre-organize Ligands: Design molecules that exist predominantly in their bioactive conformation, minimizing the entropic penalty upon binding and potentially increasing potency.[10]

-

Modulate Physicochemical Properties: The orientation of functional groups can affect properties like polarity and solvent exposure, which in turn influence solubility, membrane permeability, and metabolic stability.

-

Explore Vector Space: By strategically placing substituents in either the preferred equatorial or less-favored axial positions (using specific structural constraints), chemists can direct functional groups into different regions of space to optimize interactions with a biological target.

Conclusion

The conformational analysis of this compound demonstrates the fundamental principles of steric control in saturated ring systems. The allyl group exhibits a strong preference for the equatorial position, a behavior primarily dictated by the energetic penalty of 1,3-diaxial interactions. This preference, estimated by an A-value of approximately 1.6 kcal/mol, is further modulated by the rotational orientation of the group to minimize allylic strain. The rigorous determination of these conformational preferences through a synergistic application of low-temperature NMR spectroscopy and high-level DFT calculations provides chemists with the essential data needed to rationally design and develop complex molecules with precisely controlled three-dimensional structures.

References

- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A value (organic chemistry) - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chegg.com [chegg.com]

- 8. biomedres.us [biomedres.us]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to the Reactivity of the Double Bond in Allylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allylcyclohexane, a cycloalkane bearing an allyl group, serves as a valuable building block in organic synthesis and polymer chemistry. The reactivity of its terminal double bond is of significant interest, offering a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the key reactions involving the double bond of this compound, including detailed experimental protocols, quantitative data, and mechanistic insights. Understanding the reactivity of this functional group is crucial for its effective utilization in the synthesis of novel molecules and materials relevant to drug discovery and development.

Core Reactions and Reactivity Profile

The double bond in this compound exhibits typical alkene reactivity, primarily undergoing electrophilic addition reactions. The presence of the bulky cyclohexyl group can influence the stereochemical outcome of these reactions. Key transformations include hydrogenation, halogenation, hydrohalogenation, epoxidation, and polymerization.

Catalytic Hydrogenation

Catalytic hydrogenation of the double bond in this compound yields propylcyclohexane. This saturation reaction is typically quantitative and proceeds under standard hydrogenation conditions.

Reaction:

Experimental Protocol: Hydrogenation of this compound with Palladium on Carbon (Pd/C) [1]

-

Preparation: In a reaction vessel inerted with argon, add the palladium on carbon catalyst (5-10 wt% of the substrate).[1]

-

Solvent and Substrate Addition: Add a suitable solvent, such as ethanol (B145695) or ethyl acetate, followed by this compound.[1]

-

Hydrogenation Setup: Secure a hydrogen-filled balloon to the reaction vessel.

-

Reaction Execution: Evacuate the vessel and backfill with hydrogen from the balloon. This process should be repeated approximately 10 times to ensure an atmosphere of hydrogen.[1]

-

Stirring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite pad should be washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield propylcyclohexane.

Quantitative Data:

| Product | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Propylcyclohexane | Pd/C (10%) | Ethanol | 25 | >95% | [1] |

Product Characterization (Propylcyclohexane):

-

¹H NMR (CDCl₃): δ 0.89 (t, 3H), 1.15-1.35 (m, 8H), 1.65-1.80 (m, 5H).[2][3]

-

¹³C NMR (CDCl₃): δ 14.4, 23.2, 26.7, 33.5, 34.6, 37.8.[3][4]

Halogenation

Halogenation of this compound can proceed via two main pathways: electrophilic addition to the double bond or free radical substitution at the allylic position.

The addition of bromine (Br₂) across the double bond of this compound typically yields 1,2-dibromopropyl)cyclohexane. The reaction proceeds through a bromonium ion intermediate, leading to anti-addition of the bromine atoms.[5]

Reaction:

Experimental Protocol: Bromination of this compound

-

Dissolution: Dissolve this compound in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) in a flask protected from light.

-

Bromine Addition: Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of this compound at 0 °C.

-

Reaction Monitoring: Continue the addition until a faint orange color persists, indicating complete consumption of the alkene. The reaction progress can also be monitored by TLC.

-